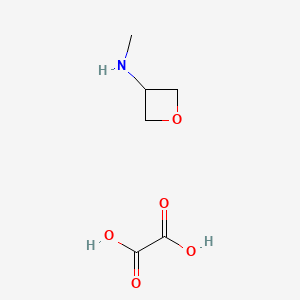![molecular formula C9H9N3O B11911073 N-methylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11911073.png)
N-methylpyrazolo[1,5-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylpyrazolo[1,5-a]pyridine-2-carboxamide is a heterocyclic compound that features a fused pyrazole and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-enaminone derivatives with hydrazine derivatives, followed by cyclization to form the pyrazolo[1,5-a]pyridine core . The reaction conditions often involve the use of microwave irradiation to enhance the efficiency and yield of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of microwave irradiation and environmentally benign solvents, are likely to be employed to ensure sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
N-methylpyrazolo[1,5-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups into the pyrazole or pyridine rings .
Scientific Research Applications
N-methylpyrazolo[1,5-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-methylpyrazolo[1,5-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives and related heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines .
Uniqueness
N-methylpyrazolo[1,5-a]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N-methylpyrazolo[1,5-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-10-9(13)8-6-7-4-2-3-5-12(7)11-8/h2-6H,1H3,(H,10,13) |
InChI Key |
CBXVGNCNNHPPGR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN2C=CC=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


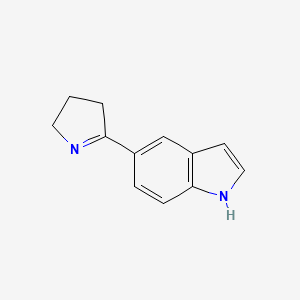


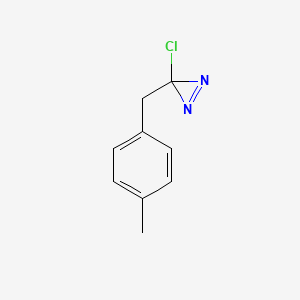

![N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine](/img/structure/B11911033.png)
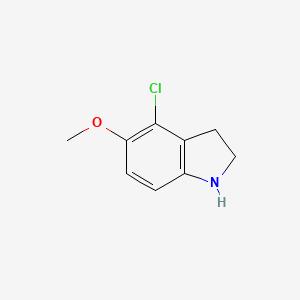

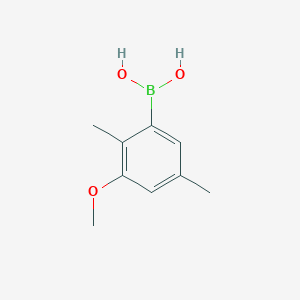

![1-Cyclopentyl-1,2-diazaspiro[2.5]octane](/img/structure/B11911065.png)
